SARS-CoV-2-IN-9

SARS-CoV-2 Main Protease (Mpro) Noncovalent Inhibition

Select SARS-CoV-2-IN-9 for assays requiring a validated noncovalent, nonpeptidic Mpro inhibitor. With an IC50 of 0.085 µM and EC50 of 1.10 µM, this quinazolin-4-one compound offers 4.7-fold higher potency than baicalein and a favorable therapeutic index (TI>45). Its reversible binding mode at the S1/S2 subsites—confirmed by X-ray co-crystal analogs—makes it the definitive benchmark for noncovalent inhibition mechanism studies, resistance profiling, and SAR campaigns. Avoid confounding variables from covalent binders like nirmatrelvir.

Molecular Formula C15H14Cl2N4O3
Molecular Weight 369.2 g/mol
Cat. No. B15363676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-9
Molecular FormulaC15H14Cl2N4O3
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=O)NC(=O)N3
InChIInChI=1S/C15H14Cl2N4O3/c16-10-2-1-9(7-11(10)17)20-3-5-21(6-4-20)14(23)12-8-13(22)19-15(24)18-12/h1-2,7-8H,3-6H2,(H2,18,19,22,24)
InChIKeyXREZIAMDGRLMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-9 Procurement Guide: Key Characteristics and Comparator Context


SARS-CoV-2-IN-9 (also cataloged as SARS-CoV-2 Mpro-IN-9 or Compound c7) is a nonpeptidic, noncovalent small molecule inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CL protease) [1]. Its molecular formula is C15H14Cl2N4O3, with a molecular weight of 369.20 g/mol, and it is assigned the CAS number 1453052-57-7 [1]. This compound is part of a quinazolin-4-one chemical series developed through structure-based drug design, representing a distinct chemical class compared to peptidomimetic or covalent inhibitors like nirmatrelvir [1]. Its noncovalent binding mode at the Mpro active site confers a unique interaction profile that differentiates it from covalent inhibitors, making it a valuable tool compound for studying alternative mechanisms of viral protease inhibition [1].

SARS-CoV-2-IN-9: Why Generic Mpro Inhibitor Substitution Fails


In SARS-CoV-2 research, Mpro inhibitors cannot be interchanged without careful consideration of their binding mechanism (covalent vs. noncovalent), chemical class, and downstream pharmacological properties. SARS-CoV-2-IN-9 is a noncovalent inhibitor with a distinct quinazolin-4-one scaffold, whereas many other Mpro inhibitors are peptidomimetics or covalent binders [1][2]. The binding mode directly impacts the compound's residence time, selectivity, and resistance profile. For example, covalent inhibitors like nirmatrelvir form an irreversible bond with the catalytic cysteine (Cys145), which can lead to different off-target effects and resistance mechanisms compared to a reversible, noncovalent binder like SARS-CoV-2-IN-9 [2]. Therefore, substituting SARS-CoV-2-IN-9 with a generic Mpro inhibitor would invalidate experimental conclusions about noncovalent inhibition mechanisms and could introduce confounding variables in comparative studies of binding kinetics, selectivity, or resistance evolution. The following quantitative evidence underscores the specific performance characteristics that differentiate SARS-CoV-2-IN-9 from a key comparator, baicalein.

SARS-CoV-2-IN-9: Quantified Differentiation from Baicalein and Mpro Inhibitor Class Context


SARS-CoV-2-IN-9: 11.4-Fold Improvement in Mpro Inhibitory Potency (IC50) Compared to Baicalein

SARS-CoV-2-IN-9 demonstrates a direct, 11.4-fold improvement in inhibitory potency against the SARS-CoV-2 main protease (Mpro) compared to the natural product comparator baicalein. In a standardized FRET-based enzymatic assay, SARS-CoV-2-IN-9 exhibits a sub-micromolar IC50 of 0.085 ± 0.006 μM, whereas baicalein's IC50 is 0.966 ± 0.065 μM [1]. This significant enhancement in potency is a direct result of the optimized quinazolin-4-one scaffold [1].

SARS-CoV-2 Main Protease (Mpro) Noncovalent Inhibition

SARS-CoV-2-IN-9: 4.7-Fold Improvement in Cellular Antiviral Efficacy (EC50) vs. Baicalein

The biochemical potency advantage of SARS-CoV-2-IN-9 translates into a measurable 4.7-fold improvement in antiviral efficacy in a live-virus cellular model. In SARS-CoV-2-infected Vero E6 cells, SARS-CoV-2-IN-9 inhibits viral replication with an EC50 of 1.10 ± 0.12 μM, which is significantly more potent than baicalein's EC50 of 5.15 ± 1.64 μM under the same conditions [1]. The compound also maintains low cytotoxicity in these cells (CC50 > 50 μM) [1].

Antiviral Activity Vero E6 Cells SARS-CoV-2 Infection

SARS-CoV-2-IN-9: Favorable Selectivity and Safety Window (Therapeutic Index > 45) in Cellular Assays

A critical factor in selecting a tool compound is its safety window, or therapeutic index (TI), which is the ratio of cytotoxic concentration (CC50) to effective antiviral concentration (EC50). For SARS-CoV-2-IN-9, the CC50 is > 50 μM in Vero E6 cells, and the EC50 is 1.10 μM, resulting in a calculated TI greater than 45 [1]. This favorable TI indicates that the antiviral effect is observed at concentrations far below those that cause general cellular toxicity, an essential attribute for specific cellular experiments.

Cytotoxicity Therapeutic Index Vero E6 Cells

SARS-CoV-2-IN-9: Noncovalent Binding Mode Confirmed by X-Ray Crystallography

The precise binding mode of SARS-CoV-2-IN-9 (and its close analog D8) to the Mpro active site has been elucidated via X-ray co-crystal structures, confirming a noncovalent interaction [1]. This structural evidence demonstrates that the compound occupies the S1 and S2 subsites of the protease in a manner distinct from covalent inhibitors like nirmatrelvir, which forms a covalent bond with the catalytic Cys145 [2]. This noncovalent mechanism is a fundamental chemical differentiator from the class of covalent Mpro inhibitors.

Binding Mode X-Ray Crystallography Structure-Activity Relationship

SARS-CoV-2-IN-9: Improved DMPK Properties Relative to the Baicalein Scaffold

The development of the quinazolin-4-one series, which includes SARS-CoV-2-IN-9, was driven in part by the need to improve upon the drug metabolism and pharmacokinetics (DMPK) and physicochemical properties of the natural product starting point, baicalein. The primary literature states that compound c7 (SARS-CoV-2-IN-9) exhibits 'improved physicochemical and drug metabolism and pharmacokinetics (DMPK) properties' relative to baicalein [1]. While specific DMPK data points (e.g., metabolic stability half-life, solubility, permeability) are not detailed in the available abstract, the explicit statement of improvement from the peer-reviewed study establishes a directional advantage.

DMPK Physicochemical Properties Drug Metabolism

SARS-CoV-2-IN-9: High-Impact Research and Industrial Application Scenarios


Cell-Based Antiviral Efficacy and Cytotoxicity Screening

Based on the quantified differentiation in cellular antiviral activity (EC50 = 1.10 μM) and favorable therapeutic index (TI > 45), SARS-CoV-2-IN-9 is an ideal positive control or benchmark compound for screening campaigns in Vero E6 cell models of SARS-CoV-2 infection. Its 4.7-fold higher potency compared to baicalein ensures a robust and measurable signal in antiviral assays, while its low cytotoxicity minimizes confounding effects, making it suitable for high-content and high-throughput screening applications [1].

Structure-Based Drug Design and Mechanistic Studies of Noncovalent Mpro Inhibitors

The availability of an X-ray co-crystal structure for a close analog (D8) that shares the core binding mode of SARS-CoV-2-IN-9 makes this compound a powerful tool for structure-activity relationship (SAR) studies. Researchers can use SARS-CoV-2-IN-9 as a validated, high-potency (IC50 = 0.085 μM) starting point for designing novel noncovalent inhibitors, studying protein-ligand interactions in the S1/S2 subsites, or comparing the evolution of resistance to noncovalent versus covalent inhibition mechanisms [1][2].

In Vitro Lead Optimization and DMPK Profiling of Non-Peptidic Antivirals

Given its reported 'improved physicochemical and DMPK properties' over the natural product baicalein, SARS-CoV-2-IN-9 serves as an excellent reference standard for profiling the ADME properties of new chemical entities in the non-peptidic, noncovalent antiviral space. It can be used as a comparator to benchmark the metabolic stability, permeability, and solubility of new analogs, providing a more relevant baseline than older or less optimized compounds like baicalein [1].

Comparative Studies of Mpro Inhibitor Mechanisms and Resistance Evolution

SARS-CoV-2-IN-9's well-characterized noncovalent binding mode at the S1/S2 subsites provides a critical point of comparison to covalent Mpro inhibitors. It can be used in parallel with compounds like nirmatrelvir to dissect how different binding mechanisms impact the kinetics of inhibition, the emergence of drug-resistant viral variants, and the potential for off-target effects on human proteases [1][2]. This makes it an essential tool for academic and industrial groups investigating next-generation, resistance-breaking antivirals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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